molecular formula C16H18N2O2 B15298538 N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide

N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide

Katalognummer: B15298538
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: NMSSZGASNLIFQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide is a chemical compound with a complex structure that includes both methoxy and methyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained within optimal ranges, resulting in high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methoxy-N-methyl-2-(phenylsulfanyl)acetamide: This compound has a similar structure but includes a sulfanyl group instead of an amino group.

    N-methoxy-N-methylacetamide: A simpler compound used as a building block in organic synthesis.

    2-phenyl-2-phenylamino-acetamide: Another related compound with a different substitution pattern.

Uniqueness

N-methoxy-N-methyl-2-phenyl-2-(phenylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

2-anilino-N-methoxy-N-methyl-2-phenylacetamide

InChI

InChI=1S/C16H18N2O2/c1-18(20-2)16(19)15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15,17H,1-2H3

InChI-Schlüssel

NMSSZGASNLIFQB-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C(C1=CC=CC=C1)NC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.